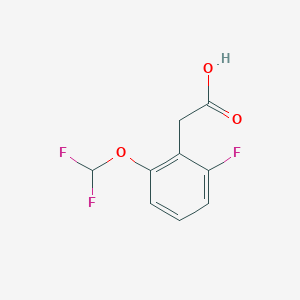
2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid is a chemical compound. It is characterized by the InChI code 1S/C9H8F2O3/c10-9 (11)14-7-4-2-1-3-6 (7)5-8 (12)13/h1-4,9H,5H2, (H,12,13) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the title compound, 2,6-difluoro phenoxy acetic acid was synthesized by refluxing 2,6-difluorophenol with ethyl chloroacetate to achieve 2,6-difluoro phenoxy ethyl acetate, followed by the hydrolysis with sodium hydroxide in the presence of ethanol . Another study reported a direct synthesis of CH3COOH solely from CH4 via photochemical conversion without additional reagents .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the compound crystallizes in the monoclinic crystal system with the space group P21/n with unit cell parameters a = 4.2443 (3) Å, b = 20.0337 (14) Å, c = 9.2243 (8) Å, β = 96.258 (5)° and Z=4. The structure exhibits both inter and intra-molecular hydrogen bonds of the type C-H…O, O-H…O and C-H…F respectively .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 2,2-Difluoro-2- (4- (trifluoromethoxy)phenyl)acetic acid is reported to be a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2,2-Difluoro-2- (fluorosulfonyl)acetic acid has a molecular weight of 96.03, a refractive index n20/D 1.344 (lit.), a boiling point of 132-134°C (lit.), a melting point of −1°C (lit.), and a density of 1.526 g/mL at 25°C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid is involved in various research areas, especially focusing on its synthesis, properties, and applications in the development of fluorinated compounds. One study highlights the use of fluoroform as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives, showcasing a process that operates at moderate temperatures to yield these products efficiently (Thomoson & Dolbier, 2013). This method's significance lies in its ability to introduce difluoromethoxy groups into aromatic compounds, demonstrating a practical approach to synthesizing fluorinated analogs which are highly relevant in pharmaceutical and agrochemical industries.
Fluorination Techniques and Applications
Another important aspect of research involves the development and optimization of fluorination techniques. Research into the fluorographic detection of radioactivity in polyacrylamide gels using acetic acid as a solvent for 2,5-diphenyloxazole (PPO) indicates a simplified and efficient method for detecting radioactivity, which could be applicable in various scientific studies requiring fluorographic analysis (Skinner & Griswold, 1983). This method's technical advantages include the elimination of pre-fixation steps and the compatibility with both agarose and acrylamide gels, offering a versatile tool for research in molecular biology and biochemistry.
Environmental and Safety Assessments
Additionally, studies on the safety assessment of related fluorinated compounds for use in food contact materials provide insights into the regulatory and environmental considerations necessary when developing new materials containing fluorinated compounds. The safety evaluation of perfluoro acetic acid derivatives, for example, underscores the importance of ensuring consumer safety and addressing potential health risks associated with exposure to these substances (Flavourings, 2014). Such assessments are crucial for the responsible development and application of fluorinated compounds in various industries, including food packaging and pharmaceuticals.
Wirkmechanismus
Safety and Hazards
The safety and hazards of similar compounds have been reported. For example, 2,2-Difluoro-2- (fluorosulfonyl)acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(difluoromethoxy)-6-fluorophenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-6-2-1-3-7(15-9(11)12)5(6)4-8(13)14/h1-3,9H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKBHLSJKAEXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

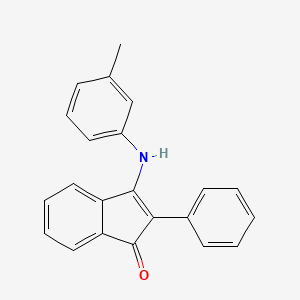
![N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2652928.png)
![9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2652929.png)

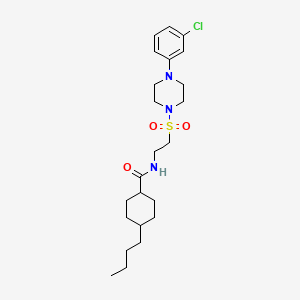

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)


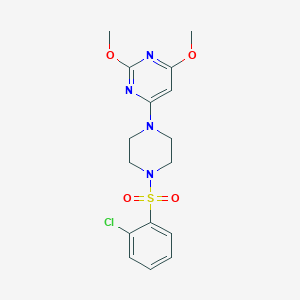
![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)
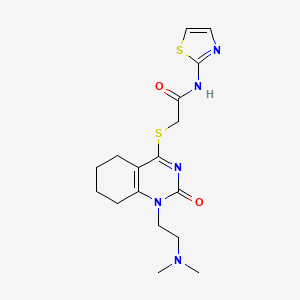
![Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2652947.png)
![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)